molecular formula C19H18N2O5 B11161127 2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11161127
M. Wt: 354.4 g/mol
InChI Key: ZOUQXOJEBBVJRX-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a compound that features a quinoline core structure substituted with a hydroxy group at the 2-position and a carboxamide group at the 4-position. The 3,4,5-trimethoxyphenyl group is attached to the nitrogen atom of the carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit tubulin polymerization, heat shock protein 90 (Hsp90), or other molecular targets, thereby exerting its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

2-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both the quinoline core and the 3,4,5-trimethoxyphenyl group. This combination of structural features may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C19H18N2O5/c1-24-15-8-11(9-16(25-2)18(15)26-3)20-19(23)13-10-17(22)21-14-7-5-4-6-12(13)14/h4-10H,1-3H3,(H,20,23)(H,21,22)

InChI Key

ZOUQXOJEBBVJRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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